3,4,5-Tribromobiphenyl
Overview
Description
3,4,5-Tribromobiphenyl: is a polybrominated biphenyl, which belongs to a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . These compounds are known for their use as flame retardants and are often added to plastics used in products like computer monitors, televisions, textiles, and plastic foams to make them more resistant to burning . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls is banned or restricted in many areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out by treating biphenyl with bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The bromine atoms can be reduced to form biphenyl or other partially brominated biphenyls.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like zinc dust or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted biphenyls depending on the substituent introduced.
Oxidation Reactions: Products include hydroxylated biphenyls or quinones.
Reduction Reactions: Products include biphenyl or partially brominated biphenyls.
Scientific Research Applications
Chemistry: 3,4,5-Tribromobiphenyl is used as a reactant in the synthesis of aromatic compounds and as an electroluminescent host or hole transport material for organic electroluminescent devices .
Biology and Medicine: Research on this compound includes its potential pharmacological activities, emphasizing the relationship between chemical structure and biological activity. Studies have shown significant antimicrobial activity in derivatives of similar compounds.
Industry: The compound is used in the development of flame retardants for various consumer products, especially electronic appliances . It is also used in corrosion control of mild steel.
Mechanism of Action
3,4,5-Tribromobiphenyl is known to bind to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This mechanism mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
- 3,4,5-Tribromo-1,1’-biphenyl
- 3,4’,5-Tribromobiphenyl
- 1,2,3-Tribromo-5-phenylbenzene
Comparison: 3,4,5-Tribromobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other polybrominated biphenyls, it has distinct properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
1,2,3-tribromo-5-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQRJGOIOSWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921664 | |
Record name | 3,4,5-Tribromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115245-08-4 | |
Record name | 3,4,5-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Tribromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6070ZMQ9A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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